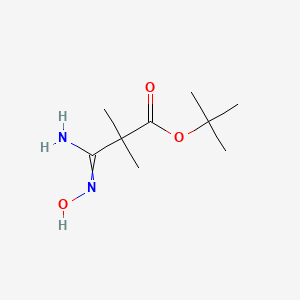
tert-butyl2-(N'-hydroxycarbamimidoyl)-2,2-dimethylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate is an organic compound with a complex structure that includes both hydroxyamino and imino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate typically involves the reaction of 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoic acid with tert-butyl alcohol under acidic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a strong acid like sulfuric acid or hydrochloric acid is used as a catalyst. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 1,1-Dimethylethyl 3-(nitrosoamino)-3-imino-2,2-dimethylpropanoate.
Reduction: Formation of 1,1-Dimethylethyl 3-(hydroxyamino)-3-amino-2,2-dimethylpropanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamino and imino groups can form hydrogen bonds and coordinate with metal ions, facilitating the compound’s binding to active sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Similar in structure but with a benzamide group instead of the ester group.
2-[(1,1-Dimethylethyl)amino]ethanol: Contains a similar tert-butyl group but lacks the imino and ester functionalities.
Uniqueness
1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate is unique due to the presence of both hydroxyamino and imino groups, which provide distinct reactivity and binding properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H18N2O3 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-3-hydroxyimino-2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)9(4,5)6(10)11-13/h13H,1-5H3,(H2,10,11) |
Clave InChI |
OEFUGVWGZLCEBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C)(C)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


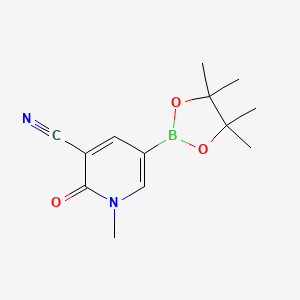
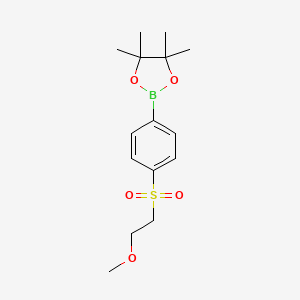
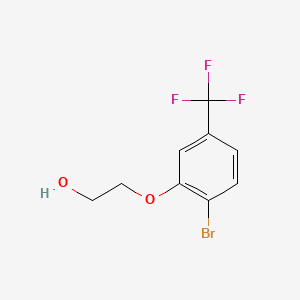
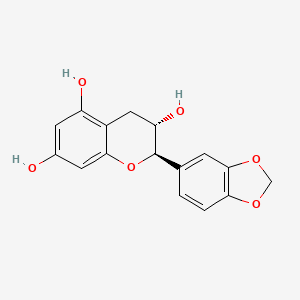
![Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13925177.png)

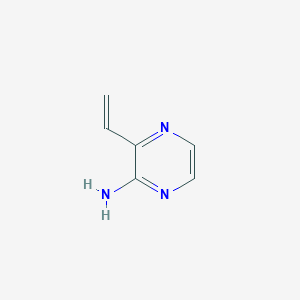
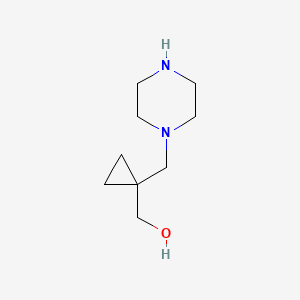
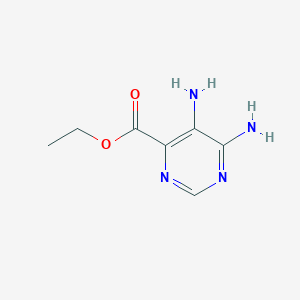
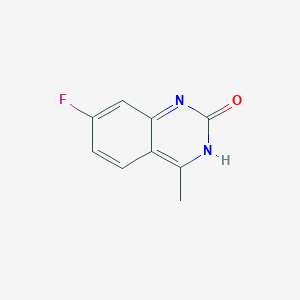
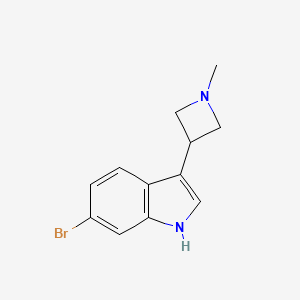
![5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane](/img/structure/B13925216.png)
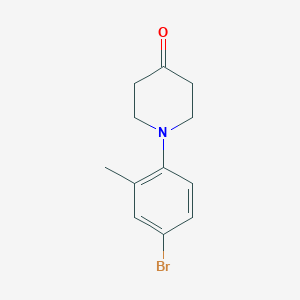
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13925229.png)
